Carcinoembryonic Antigen CEA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carcinoembryonic antigen is a glycoprotein involved in cell adhesion. It is normally produced in gastrointestinal tissue during fetal development, but production stops before birth. Consequently, carcinoembryonic antigen is usually present at very low levels in the blood of healthy adults. serum levels are raised in some types of cancer, making it a valuable tumor marker in clinical tests .

Preparation Methods

Carcinoembryonic antigen is typically isolated from human tissue samples, particularly from the gastrointestinal tract. The preparation involves several steps, including tissue extraction, purification, and characterization. Industrial production methods often involve the use of recombinant DNA technology to produce carcinoembryonic antigen in large quantities. This involves inserting the gene encoding carcinoembryonic antigen into a suitable host cell, such as Escherichia coli or yeast, which then produces the protein .

Chemical Reactions Analysis

Carcinoembryonic antigen undergoes various chemical reactions, including:

Oxidation: Carcinoembryonic antigen can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol.

Substitution: Carcinoembryonic antigen can undergo substitution reactions where specific amino acids in the protein are replaced with other amino acids using site-directed mutagenesis. Common reagents used in these reactions include hydrogen peroxide, dithiothreitol, and various enzymes.

Scientific Research Applications

Carcinoembryonic antigen has numerous scientific research applications:

Chemistry: Used as a model glycoprotein for studying protein-carbohydrate interactions.

Biology: Serves as a marker for cell adhesion studies and cellular signaling pathways.

Medicine: Widely used as a tumor marker for monitoring colorectal carcinoma treatment, identifying recurrences after surgical resection, and staging cancer.

Industry: Employed in the development of diagnostic assays and biosensors for cancer detection.

Mechanism of Action

Carcinoembryonic antigen exerts its effects through its role in cell adhesion. It is a glycosyl phosphatidyl inositol cell-surface-anchored glycoprotein whose specialized sialo fucosylated glycoforms serve as functional colon carcinoma L-selectin and E-selectin ligands. This interaction is critical to the metastatic dissemination of colon carcinoma cells. Carcinoembryonic antigen is also involved in intracellular signaling pathways that regulate cell proliferation and differentiation .

Comparison with Similar Compounds

Carcinoembryonic antigen is part of a larger family of related glycoproteins known as carcinoembryonic antigen-related cell adhesion molecules. Similar compounds include:

- CD66a (CEACAM1)

- CD66b (CEACAM8)

- CD66c (CEACAM6)

- CD66d (CEACAM3)

- CD66e (CEACAM5)

- CD66f (CEACAM4) Carcinoembryonic antigen is unique in its high expression in colorectal carcinoma and its use as a tumor marker. Other similar compounds, such as CD66a and CD66c, also play roles in cell adhesion and signaling but are not as widely used as tumor markers .

Properties

IUPAC Name |

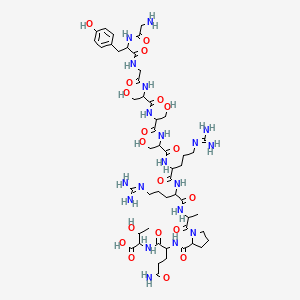

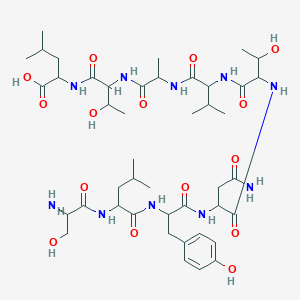

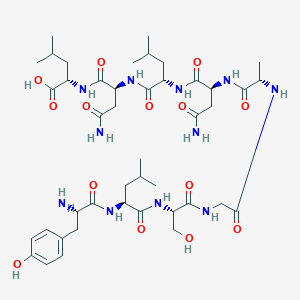

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESAKNQFPFWLN-UOGODTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69N11O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.